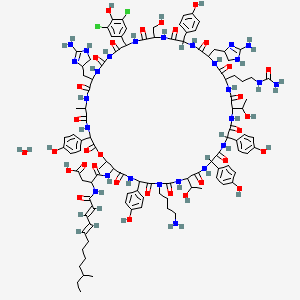![molecular formula C22H23N2O4S- B1148463 tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate CAS No. 1209492-90-9](/img/structure/B1148463.png)
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives, including those similar to the compound , typically involves strategies such as the reaction of aldehydes with tert-butyl N-hydroxycarbamate in specific conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and properties. Unfortunately, specific details regarding the molecular structure analysis of the title compound were not found in the available literature. However, molecular structure analysis often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the arrangement of atoms within the molecule.
Chemical Reactions and Properties
The chemical reactions of tert-butyl carbamate derivatives, including reactions with organometallics and other transformations, indicate their versatility as synthetic intermediates. For example, the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with organometallic compounds to produce N-(Boc)hydroxylamines showcases the compound's reactivity (Guinchard, Vallée, & Denis, 2005).
Aplicaciones Científicas De Investigación
Catalytic Reactions
Tert-Butyl carbamates, including variants similar to tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, have applications in catalytic reactions. One example is in the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines (Storgaard & Ellman, 2009).
Polymer Synthesis and Properties
These compounds are used in the synthesis and modification of polymers. For instance, monomeric antioxidants with tert-butyl carbamate groups have been developed, demonstrating stabilizing effects against thermal oxidation and the capability to copolymerize with vinyl monomers (Pan, Liu & Lau, 1998). Another study synthesized antioxidants with higher molecular weight using similar compounds, which enhanced their thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation (Pan, Liu & Lau, 1998).
Intermediate in Drug Synthesis
Compounds like tert-Butyl carbamates are important intermediates in the synthesis of biologically active compounds. For example, a synthetic method was established for an important intermediate in the synthesis of osimertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
Electronics and Materials Science
In electronics and materials science, these compounds contribute to the synthesis of donor–acceptor–donor type polymers for applications like solar cells. For instance, tert-butyl benzimidazole derivatives have been synthesized and studied for their electrochemical and optical properties in the context of organic solar cells (Ozelcaglayan et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves the reaction of 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine with tert-butyl N-(chlorocarbonyl)carbamate, followed by the addition of iminodiacetic acid and triethylamine to form the final product.", "Starting Materials": [ "4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine", "tert-butyl N-(chlorocarbonyl)carbamate", "iminodiacetic acid", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine in dry dichloromethane.", "Step 2: Add tert-butyl N-(chlorocarbonyl)carbamate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add iminodiacetic acid and triethylamine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 5: Obtain the final product, tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, as a white solid." ] } | |
Número CAS |
1209492-90-9 |
Fórmula molecular |
C22H23N2O4S- |
Peso molecular |
411.49402 |
Nombre IUPAC |
tert-butyl N-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophene-2-carboximidoyl]carbamate |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |
SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3 |
Sinónimos |
(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)



![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)